[1,2,4]Triazolo[3,4-a]phthalazin-3-ol

GABA(A) receptor Benzodiazepine binding site Anxiolytic pharmacology

Choose [1,2,4]Triazolo[3,4-a]phthalazin-3-ol for its exclusive 3-hydroxy scaffold, which provides functional selectivity for GABA(A) α5 inverse agonism and serves as a metabolic impurity precursor for hydralazine. Its nitrogen-rich, planar core outperforms generic phthalazines in kinase inhibition. Procuring this specific intermediate ensures reproducible receptor binding and metabolic stability critical for CNS and oncology research programs.

Molecular Formula C9H6N4O
Molecular Weight 186.17 g/mol
CAS No. 54689-32-6
Cat. No. B1637982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[3,4-a]phthalazin-3-ol
CAS54689-32-6
Molecular FormulaC9H6N4O
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN3C2=NNC3=O
InChIInChI=1S/C9H6N4O/c14-9-12-11-8-7-4-2-1-3-6(7)5-10-13(8)9/h1-5H,(H,12,14)
InChIKeyIHHAPVALGHCBMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,4]Triazolo[3,4-a]phthalazin-3-ol (CAS 54689-32-6) – Core Scaffold Overview and Procurement Context


[1,2,4]Triazolo[3,4-a]phthalazin-3-ol (IUPAC: 2H-[1,2,4]triazolo[3,4-a]phthalazin-3-one; molecular formula C₉H₆N₄O; MW 186.17 g/mol) is the 3‑hydroxy/3‑oxo derivative of the 1,2,4‑triazolo[3,4‑a]phthalazine scaffold . This aromatic heterotricyclic system comprises a 1,2,4‑triazole ring fused to a phthalazine moiety, providing a planar, nitrogen‑rich core that is privileged for CNS‑target interactions, particularly GABA(A) benzodiazepine sites [1]. The 3‑hydroxy substituent introduces a hydrogen‑bond donor/acceptor and a metabolically labile site, distinguishing it from 3‑unsubstituted or 3‑alkyl analogues. The scaffold is known as a hydralazine metabolic impurity and serves as a synthetic entry point for further derivatisation at the 3‑, 6‑ or 2‑positions.

Why [1,2,4]Triazolo[3,4-a]phthalazin-3-ol Cannot Be Simply Replaced by Other Triazolo‑Phthalazine Derivatives


The triazolo[3,4‑a]phthalazine family exhibits extreme sensitivity to substituent identity and position. For GABA(A) α5 inverse agonism, binding selectivity is governed predominantly by the degree of planarity of the fused ring system, while functional (efficacy) selectivity depends entirely on the nature of the heterocycle at the 3‑position [1]. Even minor modifications—such as replacing a 3‑hydroxy/oxo group with a 3‑methyl or 3‑unsubstituted analogue—abolish hydrogen‑bonding interactions at the receptor binding site and alter metabolic stability, as shown by the distinct pharmacokinetic profiles of hydralazine‑derived triazolophthalazine metabolites . Furthermore, antileishmanial SAR demonstrates that a 3‑nitro derivative (2d) achieves IC₅₀ = 5.82 μM against L. infantum, whereas the absence of the nitro group leads to complete loss of activity [2]. Generic substitution within the series therefore carries a high risk of efficacy loss, off‑target effects, or altered ADME properties.

Quantitative Evidence Guide for Differentiated Procurement of [1,2,4]Triazolo[3,4-a]phthalazin-3-ol


GABA(A) α5 Binding Affinity: Triazolophthalazine Core Demonstrates Sub‑100 nM Ki, Comparable with Reference Benzodiazepines

The 1,2,4‑triazolo[3,4‑a]phthalazine core provides sub‑100 nM binding affinity at the benzodiazepine binding site of GABA(A) receptors. In a direct head‑to‑head *in vitro* binding assay using ³H‑diazepam displacement from rat brain synaptosomes, several 3‑aryl‑6‑substituted triazolo[3,4‑a]phthalazine derivatives achieved Ki values of 2.2–88 nM, overlapping with the Ki of diazepam (reference standard) [1]. The 3‑hydroxy/oxo functional group present in [1,2,4]Triazolo[3,4‑a]phthalazin‑3‑ol is expected to maintain similar affinity, as the binding determinant is the planar triazolophthalazine core rather than the 3‑substituent [2].

GABA(A) receptor Benzodiazepine binding site Anxiolytic pharmacology

GABA(A) α5 Subtype Functional Selectivity: >100‑Fold Efficacy Discrimination over α1, α2, α3 Subtypes Achievable with Triazolo[3,4‑a]phthalazine Core

The triazolo[3,4‑a]phthalazine core is the sole scaffold class that has yielded full inverse agonists with functional (efficacy) selectivity for the GABA(A) α5 subtype over α1, α2 and α3. Compound 43 (3‑(5‑methylisoxazol‑3‑yl)‑6‑(2‑pyridyl)methyloxy‑1,2,4‑triazolo[3,4‑a]phthalazine) was identified as a full inverse agonist at α5 with functional selectivity over all other subtypes [1]. Subtype‑selective α5 inverse agonists such as L‑822179 and α5IA, all based on the triazolo[3,4‑a]phthalazine scaffold, show cognitive enhancement in animal models without anxiogenic or convulsant effects—a therapeutic window not achieved by non‑selective benzodiazepine site ligands [2]. In contrast, triazolopyridazine and pyrazolopyridazine analogues consistently fail to replicate this functional selectivity profile [3].

GABA(A) subtype selectivity CNS drug discovery Functional inverse agonism

Anticancer Cytotoxicity: Triazolo[3,4‑a]phthalazine Derivatives Deliver IC₅₀ = 2.0–4.5 μM, Superior to 5‑Fluorouracil Across Four Cancer Cell Lines

In a systematic structure‑activity relationship (SAR) study, compound 11h—a piperazine‑acetyl‑linked triazolo[3,4‑a]phthalazine derivative—demonstrated IC₅₀ values of 2.0–4.5 μM against four human cancer cell lines (MGC‑803 gastric, EC‑9706 oesophageal, HeLa cervical, MCF‑7 breast), outperforming the standard chemotherapeutic 5‑fluorouracil (5‑FU) in every line tested [1]. In contrast, simple phthalazine derivatives without the fused triazole ring typically require IC₅₀ values of 19.9–78.6 μM to achieve comparable growth inhibition [2]. The triazolo[3,4‑a]phthalazine core thus confers an approximately 5‑ to 40‑fold potency enhancement attributable to improved target engagement (VEGFR‑2/PDGFR inhibition) and induction of G2/M cell cycle arrest and early apoptosis [1].

Anticancer drug discovery Phthalazine chemotypes MTT cytotoxicity assay

Antioxidant Activity: 3‑Substituted Triazolo[3,4‑a]phthalazines Show Significant DPPH Free‑Radical Scavenging vs. Standard Drug

3‑Substituted [1,2,4]triazolo[3,4‑a]phthalazine derivatives were evaluated for antioxidant activity using the DPPH free‑radical scavenging assay. Compounds 1b, 1c, 1e and 1g exhibited promising radical‑scavenging activity comparable with the reference standard drug [1]. The presence of the 3‑hydroxy group in the target compound enables hydrogen‑atom donation to the DPPH radical, a mechanism precluded in 3‑unsubstituted or 3‑methyl analogues [2]. This positions [1,2,4]Triazolo[3,4‑a]phthalazin‑3‑ol as a differentiated building block for oxidative‑stress‑related research applications.

Antioxidant screening DPPH radical scavenging Triazole heterocycles

Scaffold‑Specific Antihypertensive and Cardiovascular Pharmacophore: Triazolophthalazine Metabolite of Hydralazine with Vasodilatory Activity

[1,2,4]Triazolo[3,4‑a]phthalazin‑3‑ol is structurally homologous to 3‑hydroxymethyl‑s‑triazolo[3,4‑a]phthalazine (3‑OHMTP, CAS 54687‑66‑0), a major urinary metabolite of the vasodilator drug hydralazine [1]. The metabolic pathway—N‑acetylation of hydralazine followed by cyclisation to the triazolophthalazine—is unique to hydralazine‑type structures; replacing the triazolophthalazine metabolite with a simple phthalazine or phthalazinone would fail to reproduce the same pharmacological profile because the fused triazole ring is critical for the cyclised metabolite's interaction with vascular smooth muscle targets [2]. This makes triazolo[3,4‑a]phthalazin‑3‑ol the only relevant scaffold for studying hydralazine‑derived cardiovascular pharmacology.

Hydralazine metabolism Antihypertensive Cardiovascular pharmacophore

Broad‑Spectrum Antimicrobial Potential of Triazolo[3,4‑a]phthalazine Series: Six of 26 Compounds Active Against Enterococcus faecalis with Low Erythrocyte Toxicity

In a focused antimicrobial evaluation of 26 novel 1,2,4‑triazolo[3,4‑a]phthalazine derivatives, six compounds displayed significant antibacterial activity against Enterococcus faecalis based on minimal inhibitory concentration (MIC) values [1]. Notably, the active triazolo[3,4‑a]phthalazine derivatives showed relatively low toxicity against human erythrocytes in haemolysis assays, a safety margin not observed with many classical antibacterial chemotypes [1]. While the specific MIC values for [1,2,4]Triazolo[3,4‑a]phthalazin‑3‑ol have not been directly reported, the 3‑hydroxy group enhances aqueous solubility versus 3‑unsubstituted analogues, potentially improving bioavailability in antimicrobial formulations [2].

Antimicrobial screening Triazolophthalazine MIC determination

Highest‑Value Research and Industrial Application Scenarios for [1,2,4]Triazolo[3,4-a]phthalazin-3-ol Based on Quantitative Evidence


GABA(A) α5 Subtype‑Selective Inverse Agonist Development for Alzheimer's Disease and Cognitive Deficit Programmes

The triazolo[3,4‑a]phthalazine scaffold is the only validated chemotype delivering functional selectivity for GABA(A) α5 over α1, α2 and α3 subtypes (>100‑fold, [1]). [1,2,4]Triazolo[3,4‑a]phthalazin‑3‑ol serves as the 3‑position‑modifiable core for installing heterocyclic substituents (furan, isoxazole) that determine α5 functional selectivity [2]. Procuring this specific 3‑ol intermediate is essential for synthesising α5‑selective inverse agonists such as α5IA and L‑822179, which enhance cognition without anxiogenic or convulsant effects [3]. No alternative scaffold (triazolopyridazine, pyrazolopyridazine) has replicated this selectivity profile [4].

Hydralazine Impurity Profiling and Metabolite Identification for Regulatory Bioanalysis

As a urinary hydralazine metabolite and process impurity, 3‑hydroxymethyl‑s‑triazolo[3,4‑a]phthalazine (3‑OHMTP) is structurally derived from [1,2,4]Triazolo[3,4‑a]phthalazin‑3‑ol [5]. The 3‑ol derivative is the immediate precursor for synthesising the 3‑OHMTP impurity standard required for LC‑MS/MS quantification in hydralazine hydrochloride tablet quality control [6]. Only the triazolophthalazine scaffold—not generic phthalazines—reproduces the cyclised metabolite structure, making this compound irreplaceable for pharmaceutical impurity reference standard procurement [5].

Anticancer Lead Optimisation: Potent Cytotoxicity with G2/M Cell Cycle Arrest and Apoptosis Induction

The triazolo[3,4‑a]phthalazine core delivers IC₅₀ values of 2.0–4.5 μM against four human cancer cell lines, outperforming 5‑fluorouracil by >1.5‑fold and simple phthalazines by up to 40‑fold [7]. [1,2,4]Triazolo[3,4‑a]phthalazin‑3‑ol provides the 3‑position handle for introducing pharmacophoric elements (piperazine‑acetyl linkers) that drive VEGFR‑2/PDGFR inhibition and G2/M cell cycle arrest [7]. For academic and industrial groups pursuing phthalazine‑based kinase inhibitors, this core offers a quantifiable potency advantage over non‑fused phthalazine starting materials [8].

Antimicrobial Lead Discovery with Favourable Safety Profile: Low Haemolytic Toxicity

Six of 26 triazolo[3,4‑a]phthalazine derivatives demonstrated significant antibacterial activity against Enterococcus faecalis with low human erythrocyte toxicity [9]. The 3‑hydroxy group on the target compound improves aqueous solubility and provides a derivatisation point for further antimicrobial SAR exploration [10]. Researchers seeking novel antibacterial scaffolds with a pre‑existing safety margin should prioritise this compound over non‑fused or 3‑alkyl analogues that lack both solubility and the established low‑toxicity profile [9].

Quote Request

Request a Quote for [1,2,4]Triazolo[3,4-a]phthalazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.